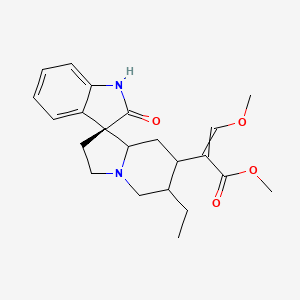

(+/-)-Isorhynchophylline

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl 2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14?,15?,19?,22-/m0/s1 |

InChI Key |

DAXYUDFNWXHGBE-PYTKWAODSA-N |

Isomeric SMILES |

CCC1CN2CC[C@@]3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Pictograms |

Acute Toxic |

Synonyms |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Origin of Product |

United States |

Natural Occurrence, Biodiversity, and Isolation Methodologies

Phytogeographical Distribution of Isorhynchophylline-Producing Flora

Isorhynchophylline (B1663542) is a prominent tetracyclic oxindole (B195798) alkaloid primarily found in plant species belonging to the genus Uncaria. This genus exhibits a pantropical distribution, indicating its presence across tropical regions worldwide. The majority of Uncaria species are native to tropical Asia, with a smaller number found in Africa, the Mediterranean, and the neotropics. wikipedia.org

The geographical range of these plants is extensive, covering diverse ecosystems. For instance, species such as Uncaria rhynchophylla and Uncaria sinensis are commonly found in China. wikipedia.orgbotanical-online.com Uncaria tomentosa, another significant source, is native to South America. wikipedia.org The species Uncaria gambir originates from the wet tropical biome of Western Malesia, a region encompassing the Malay Peninsula and the islands of Sumatra, Java, Borneo, and surrounding areas. wikipedia.orgkew.org This wide distribution highlights the adaptability of the Uncaria genus to various tropical climates and environments, making it a globally accessible source of Isorhynchophylline.

The table below summarizes the distribution of key Isorhynchophylline-producing Uncaria species.

| Species | Native Geographical Region |

| Uncaria rhynchophylla | China and other parts of Southeast Asia |

| Uncaria sinensis | China |

| Uncaria tomentosa | South America (Neotropics) |

| Uncaria guianensis | South America (Neotropics) |

| Uncaria gambir | Western Malesia (Tropical Asia) |

| Uncaria macrophylla | Southeast Asia |

| Uncaria hirsuta | Southeast Asia |

Systematic Botanical Classification of Source Plants

The primary producers of Isorhynchophylline belong to the genus Uncaria. These plants are woody lianas, commonly known as cat's claw due to the characteristic hook-like thorns they use to climb. wikipedia.org The systematic classification of this genus places it firmly within the coffee family, Rubiaceae, which is known for its rich alkaloid content.

The detailed taxonomic hierarchy for the genus Uncaria is as follows:

Kingdom: Plantae wikipedia.orgkew.org

Clade: Tracheophytes (Vascular plants) wikipedia.org

Clade: Angiosperms (Flowering plants) wikipedia.org

Clade: Eudicots wikipedia.org

Clade: Asterids wikipedia.org

Order: Gentianales wikipedia.orgkew.org

Family: Rubiaceae (Coffee family) wikipedia.orgbotanical-online.comkew.org

Subfamily: Cinchonoideae wikipedia.org

Tribe: Naucleeae wikipedia.org

Genus: Uncaria Schreb. wikipedia.orgkew.org

The genus comprises approximately 40 accepted species, many of which are sources of Isorhynchophylline and its stereoisomer, Rhynchophylline (B1680612). wikipedia.orgnih.gov

Advanced Extraction and Chromatographic Isolation Techniques for Isorhynchophylline

The isolation of Isorhynchophylline from its natural plant matrices involves sophisticated extraction and purification methodologies designed to maximize yield and purity while minimizing degradation.

Extraction Methods:

Modern extraction techniques have largely superseded traditional methods like simple decoction due to improved efficiency and preservation of the target compound.

Ultrasonic-Assisted Extraction (UAE): This is a highly favored method for extracting Isorhynchophylline. nih.gov UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the dissolution of the target alkaloids. This process significantly shortens extraction time, reduces solvent consumption, and often results in higher recovery rates compared to conventional methods. google.compatsnap.com Studies have shown that UAE can achieve average recoveries for Isorhynchophylline between 97.00% and 99.59%. nih.gov

Reflux Extraction: This traditional technique involves boiling the plant material with a solvent and condensing the vapor back into the mixture. While effective, it has drawbacks. Heating during reflux can cause the transformation of Isorhynchophylline into its isomers, such as Rhynchophylline, Isocorynoxeine, and Corynoxeine, leading to lower yields of the desired compound. nih.gov

The choice of solvent is critical, with ethanol (B145695) of varying concentrations (e.g., 55-65%) being commonly employed. google.compatsnap.com

Isolation and Purification Techniques:

Following initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating Isorhynchophylline.

Column Chromatography: This is a fundamental purification step. The crude extract is passed through a stationary phase, such as silica (B1680970) gel or a macroporous resin, packed into a column. google.comgoogle.com Different compounds in the extract move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the final step. It operates on the same principles as analytical HPLC but on a larger scale, allowing for the isolation of milligram to gram quantities of the pure compound.

The table below outlines the key parameters in the extraction and isolation process.

| Technique | Description | Advantages |

| Ultrasonic-Assisted Extraction | Uses ultrasonic waves to facilitate extraction with a solvent like ethanol. | High efficiency, shorter time, reduced solvent use, high recovery rates. nih.govgoogle.com |

| Silica Gel Column Chromatography | Separates compounds based on polarity using a silica gel stationary phase. | Good reproducibility, scalable for industrial production. google.com |

| Resin Column Chromatography | Utilizes synthetic polymer resins to separate alkaloids from the crude extract. | Effective for initial cleanup and enrichment. google.com |

Quantitative and Qualitative Analysis of Isorhynchophylline in Natural Matrices

Accurate identification and measurement of Isorhynchophylline in plant materials are crucial for quality control, standardization, and research. Several advanced analytical methods are employed for this purpose.

Qualitative Analysis:

Qualitative analysis aims to confirm the presence of Isorhynchophylline.

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary identification. A specific developing agent, such as an improved bismuth potassium iodide reagent, can be sprayed on the TLC plate to reveal the presence of Isorhynchophylline and other alkaloids as distinct colored spots. google.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful combination provides definitive identification. HPLC separates the components of the extract, and the mass spectrometer analyzes the molecular weight and fragmentation pattern of each component, providing a unique chemical fingerprint for Isorhynchophylline. nih.gov This technique is particularly useful for studying the transformation of Isorhynchophylline during processing. nih.gov

Quantitative Analysis:

Quantitative analysis determines the exact amount of Isorhynchophylline in a sample.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common method for quantifying Isorhynchophylline. nih.govthieme-connect.com A detector measures the absorbance of UV light at a specific wavelength (e.g., 245 nm), and the amount of Isorhynchophylline is calculated by comparing the peak area in the sample's chromatogram to that of a known standard. thieme-connect.com The method demonstrates good linearity for accurate measurement. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for targeted quantification, especially for samples with low concentrations or complex matrices. It can accurately measure Isorhynchophylline levels, which have been found to range from 2.60 to 1299 mg/kg in various Uncaria samples. researchgate.net

A "characteristic chromatogram" approach using HPLC has been developed to serve as a quality control standard, allowing for both the discrimination of different Uncaria species and the simultaneous quantification of multiple key alkaloids, including Isorhynchophylline. thieme-connect.com

Biosynthetic Pathways and Enzymatic Mechanisms of Isorhynchophylline

Elucidation of Precursor Molecules in Isorhynchophylline (B1663542) Biosynthesis

The biosynthesis of isorhynchophylline, like other monoterpenoid indole (B1671886) alkaloids (MIAs), is a convergent pathway that utilizes two primary precursor molecules derived from distinct metabolic routes. researchgate.netnih.gov These precursors are tryptamine (B22526) and secologanin (B1681713). youtube.com

Tryptamine Biosynthesis: The indole component of isorhynchophylline is supplied by tryptamine. This amine is derived from the aromatic amino acid L-tryptophan through a decarboxylation reaction. youtube.comwikipedia.org Tryptophan itself is a product of the shikimate pathway, a central metabolic route in plants for the biosynthesis of aromatic compounds. nih.gov The conversion of tryptophan to tryptamine is considered the first committed step in the indole portion of the alkaloid's biosynthesis. nih.gov

Secologanin Biosynthesis: The terpenoid portion is provided by the secoiridoid monoterpene, secologanin. This molecule is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is active in plant plastids. researchgate.netnih.gov The MEP pathway uses glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749) to form the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are combined to form geranyl pyrophosphate (GPP), the foundational C10 precursor for all monoterpenoids, including secologanin. wikipedia.org The intricate conversion of GPP to secologanin involves a series of approximately ten enzymatic reactions, including oxidations, reductions, glycosylation, and methylation, ultimately leading to the formation of this key secoiridoid. nih.govnih.gov

The condensation of tryptamine and secologanin forms the central precursor strictosidine (B192452), which serves as the universal backbone for thousands of MIAs, including isorhynchophylline. researchgate.netyoutube.comwustl.edu

| Precursor Molecule | Metabolic Pathway of Origin | Key Starting Materials | Role in Isorhynchophylline Structure |

| Tryptamine | Shikimate Pathway | L-Tryptophan | Provides the indole ring and ethylamine (B1201723) side chain. |

| Secologanin | Methylerythritol 4-Phosphate (MEP) Pathway | Geranyl Pyrophosphate (GPP) | Provides the C9-C10 terpenoid unit that undergoes rearrangement. |

| Strictosidine | Convergent MIA Pathway | Tryptamine, Secologanin | The universal precursor that undergoes further modifications. |

Identification and Characterization of Key Biosynthetic Enzymes

The assembly of isorhynchophylline from its primary metabolites is orchestrated by a cascade of specific enzymes. While the early steps leading to the common precursor strictosidine are well-characterized across many MIA-producing plants, the later steps that define the unique spiro-oxindole scaffold of isorhynchophylline are more specific to the Uncaria genus. mdpi.com

The biosynthetic pathway can be broadly divided into three stages:

Formation of Precursors:

Tryptophan Decarboxylase (TDC): This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the decarboxylation of L-tryptophan to yield tryptamine, committing the metabolite to the alkaloid pathway. nih.govnih.govresearchgate.net

Secologanin Biosynthesis Enzymes: This is a multi-enzyme process. Key enzymes identified in related pathways include Geraniol 8-oxidase (G8O), 7-deoxyloganic acid hydroxylase (7-DLH), Loganic acid O-methyltransferase (LAMT), and Secologanin Synthase (SLS), a cytochrome P450 enzyme that catalyzes the critical ring-opening of loganin (B1675030) to form secologanin. mdpi.comnih.govnih.gov

Formation of the Central Intermediate:

Strictosidine Synthase (STR): This enzyme plays a pivotal role by catalyzing the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine. wikipedia.orgnih.gov This reaction is the convergent point of the two precursor pathways and establishes the foundational structure of all MIAs. wustl.edu

Post-Strictosidine Modifications:

Strictosidine β-Glucosidase (SGD): This enzyme hydrolyzes the glucose moiety from strictosidine, generating the highly reactive strictosidine aglycone. nih.gov

Geissoschizine Synthase: Following deglycosylation, the aglycone undergoes rearrangements to form other key intermediates, such as geissoschizine. researchgate.netnih.gov Geissoschizine is a critical branch-point intermediate in the biosynthesis of various classes of indole alkaloids. nih.gov

Cytochrome P450s (P450s) and Flavin-Containing Monooxygenases (FMOs): The conversion of the indole scaffold of intermediates like geissoschizine into the spiro-oxindole structure of isorhynchophylline is believed to involve a series of oxidative rearrangements. researchgate.net Research suggests that cytochrome P450 enzymes and potentially FMOs are responsible for these complex transformations that form the characteristic spiro C-7 carbon center. mdpi.com

| Enzyme | Abbreviation | Catalytic Function | Stage of Biosynthesis |

| Tryptophan Decarboxylase | TDC | Tryptophan → Tryptamine + CO₂ | Precursor Formation |

| Secologanin Synthase | SLS | Loganin → Secologanin | Precursor Formation |

| Strictosidine Synthase | STR | Tryptamine + Secologanin → Strictosidine | Central Intermediate Formation |

| Strictosidine β-Glucosidase | SGD | Strictosidine → Strictosidine Aglycone + Glucose | Post-Strictosidine Modification |

| Geissoschizine Synthase | GS | Strictosidine Aglycone → Geissoschizine | Post-Strictosidine Modification |

| Cytochrome P450s / Flavin-Containing Monooxygenases | P450s / FMOs | Catalyze oxidative rearrangements to form the spiro-oxindole scaffold | Late-stage Biosynthesis |

Genetic and Genomic Basis for Isorhynchophylline Production

Advances in sequencing and bioinformatics have enabled the investigation of the genetic basis for isorhynchophylline biosynthesis, particularly in non-model medicinal plants like Uncaria rhynchophylla. mdpi.com Transcriptome analysis of different plant tissues (leaves, stems, roots, buds) has been instrumental in identifying candidate genes that encode the biosynthetic enzymes. mdpi.comnih.gov

By using known enzyme sequences from other MIA-producing plants (e.g., Catharanthus roseus) as probes, researchers have successfully identified homologous genes in U. rhynchophylla. mdpi.com This approach has led to the discovery of unigenes encoding key enzymes such as TDC, STR, LAMT, and SLS. mdpi.comnih.gov

Gene expression studies reveal that the biosynthesis of isorhynchophylline is often subject to spatial regulation, with different genes being predominantly expressed in specific tissues. For instance, transcriptome data from U. rhynchophylla has shown varying expression levels of biosynthetic genes across leaves, stem bark, roots, and buds, which often correlates with the accumulation patterns of the alkaloids themselves. mdpi.comresearchgate.net

Furthermore, studies on Uncaria macrophylla have shown that both genetic differentiation among populations and environmental factors can significantly influence the content of rhynchophylline (B1680612) and isorhynchophylline. plos.org This highlights that alkaloid production is a complex trait controlled by both the genetic makeup of the plant and its interaction with the environment. The identification of transcription factors that regulate the expression of these biosynthetic genes is an active area of research, which could provide a deeper understanding of how the entire pathway is controlled. nih.gov

Metabolic Engineering Approaches for Enhanced Isorhynchophylline Production in Biological Systems

The low yield of many valuable plant-derived natural products, including isorhynchophylline, has driven interest in metabolic engineering to enhance their production in biological systems like plants or microbial hosts. The primary goal is to increase the metabolic flux through the biosynthetic pathway towards the final product.

Another approach involves the use of elicitors in plant cell cultures. Elicitors, which can be biotic or abiotic substances, trigger defense responses in plants, often leading to the upregulation of secondary metabolite pathways. For example, in root cultures of Uncaria tomentosa, the application of elicitors was shown to increase the activity of STR and SGD, leading to a significant boost in the production of related alkaloids. nih.gov

As more genes from the later stages of the isorhynchophylline pathway are identified and characterized, more sophisticated metabolic engineering strategies can be designed. These may include downregulating competing pathways that drain precursors or co-expressing multiple pathway genes in a heterologous host like yeast to reconstruct the pathway outside of the native plant.

Comparative Biosynthetic Studies of Isorhynchophylline and Related Alkaloids

The biosynthetic pathway of isorhynchophylline shares its early steps with a vast family of over 3,000 monoterpenoid indole alkaloids. core.ac.uk The pathways for all MIAs begin with the formation of strictosidine, the last common intermediate. researchgate.net The immense structural diversity of MIAs arises from the subsequent, divergent modifications of the strictosidine aglycone.

Comparative studies with well-known MIA-producing plants like Catharanthus roseus (Madagascar periwinkle) and Rauvolfia serpentina have been crucial for understanding the isorhynchophylline pathway. mdpi.comresearchgate.net The divergence point that directs metabolism toward different alkaloid scaffolds is of particular interest. Geissoschizine has been identified as a major branch-point intermediate. nih.gov In C. roseus, geissoschizine can be channeled towards the formation of ajmalicine (B1678821) or serve as a precursor for the iboga-type (e.g., catharanthine) and aspidosperma-type (e.g., vindoline) alkaloids. nih.gov

In Uncaria species, this intermediate is instead directed towards the formation of spiro-oxindole alkaloids. The key transformation is the oxidative rearrangement of the indole nucleus into an oxindole (B195798) system. This step is catalyzed by specific enzymes, likely cytochrome P450s, that are unique to the Uncaria lineage. mdpi.com

Furthermore, isorhynchophylline is a stereoisomer of rhynchophylline, often co-occurring in the same plant. mdpi.com They differ only in the stereochemistry at the C-7 spiro carbon. This suggests that their biosynthetic pathways are identical until the final steps, where an isomerase or a stereospecific reductase may be involved in establishing the final configuration. The enzymes that control this cyclization and stereoselectivity represent the key evolutionary divergence that led to the unique chemical profile of Uncaria alkaloids. rsc.org

Chemical Synthesis and Derivatization Strategies of Isorhynchophylline

Total Synthesis Approaches to (+/-)-Isorhynchophylline and Its Stereoisomers

The journey to conquer the complex architecture of isorhynchophylline (B1663542) began with the development of methods for its racemic synthesis, meaning the production of a mixture containing equal amounts of both enantiomers. Early total syntheses of racemic rhynchophylline (B1680612) and isorhynchophylline were reported by Oishi and Hiemstra, laying the groundwork for future explorations of this class of molecules. acs.org These initial forays provided crucial insights into the construction of the core spirooxindole framework.

Later efforts in the realm of racemic synthesis focused on formal syntheses, where a known precursor to the final target molecule is synthesized. Notable contributions in this area were made by Martin and Xia, who developed their own strategies to access key intermediates on the path to isorhynchophylline and its stereoisomers. acs.org These formal syntheses expanded the toolbox of reactions available for building the complex tetracyclic system.

Enantioselective Synthesis Methodologies for (+)-Isorhynchophylline and (-)-Isorhynchophylline

While racemic syntheses are valuable for establishing synthetic routes, the distinct biological activities of individual enantiomers necessitate the development of enantioselective methods. These strategies aim to produce a single, desired enantiomer. Several research groups have reported enantioselective formal syntheses of isorhynchophylline. The work of Amat, Wang, and Itoh stands out in this regard, each developing unique approaches to control the stereochemistry of the molecule during its construction. acs.org

A significant breakthrough in the field was the first asymmetric total syntheses of (-)-rhynchophylline and (+)-isorhynchophylline, achieved in 17 and 16 steps, respectively. nih.govacs.org This landmark achievement provided access to enantiomerically pure samples of these important alkaloids, paving the way for more detailed biological investigations.

Key Synthetic Transformations and Novel Methodologies in Isorhynchophylline Construction

The synthesis of the isorhynchophylline core relies on a number of key chemical reactions and innovative strategies. One of the major hurdles in synthesizing this molecule is the construction of the tetracyclic spirooxindole core with the correct stereochemistry.

A prominent strategy involves the Carreira ring expansion . This reaction has been successfully employed to construct the core structure with high diastereoselectivity, meaning it preferentially forms one of several possible diastereomers. nih.govacs.org Another crucial tool is the use of Bosch's chiral lactam . This chiral auxiliary allows for the preparation of an enantioenriched cyclic imine, a key building block for the asymmetric synthesis of isorhynchophylline. nih.govacs.org

Historically, the key spirocyclization step to form the spirooxindole core was often achieved through an intramolecular Mannich reaction or a biomimetic oxidative rearrangement of tetrahydro-β-carbolines. acs.org However, a significant limitation of these methods was often poor diastereoselectivity at the spirocenter (C7). acs.org

More recent approaches have focused on overcoming this challenge. For instance, some syntheses start from (S)-tryptophanol and involve stereoselective cyclocondensation and spirocyclization reactions to build the tetracyclic framework. rsc.orgnih.gov

| Key Transformation/Methodology | Description | Reference |

| Carreira Ring Expansion | A method to construct the tetracyclic spirooxindole core with high diastereoselectivity. | nih.gov, acs.org |

| Bosch's Chiral Lactam | Used as a chiral auxiliary to prepare enantioenriched cyclic imines for asymmetric synthesis. | nih.gov, acs.org |

| Intramolecular Mannich Reaction | A classical method for spirocyclization, though often with limited diastereoselectivity. | acs.org |

| Biomimetic Oxidative Rearrangement | An alternative spirocyclization strategy mimicking the proposed biosynthetic pathway. | acs.org |

| Stereoselective Cyclocondensation/Spirocyclization | Modern approaches starting from chiral precursors like (S)-tryptophanol to control stereochemistry. | rsc.org, nih.gov |

Semisynthetic Modification Strategies for Isorhynchophylline Derivatives

Semisynthesis, the chemical modification of a naturally occurring compound, offers a powerful route to generate novel derivatives with potentially improved biological activities. While extensive research has focused on the total synthesis of the isorhynchophylline scaffold, the exploration of its semisynthetic modification is an emerging area.

One notable example involves a biomimetic semisynthesis strategy starting from corynoxeine, a structurally related alkaloid. This approach led to the synthesis of spirophyllines A-D, new spirooxindole alkaloids. The key reactions in this synthesis were a 1,3-dipolar cycloaddition and a Krapcho decarboxylation. This work demonstrates the potential of using related natural products as starting materials to access novel isorhynchophylline-like structures.

Development of Isorhynchophylline Analogs through Rational Design

Rational drug design involves the creation of new molecules with a specific biological target in mind. This approach leverages knowledge of the target's structure and the structure-activity relationships of known active compounds. While the field is ripe for the application of rational design to isorhynchophylline, detailed reports on such strategies are still limited.

However, the development of a novel rhynchophylline analog, designated Y396, suggests that efforts in this direction are underway. The creation of such analogs hints at the use of computational modeling and structure-based design to optimize the pharmacological properties of the parent molecule. The specific design strategies and synthetic routes for these rationally designed analogs represent an active and promising area of future research.

Molecular and Cellular Pharmacology of Isorhynchophylline Preclinical Investigations

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

Preclinical studies have demonstrated that isorhynchophylline (B1663542) interacts with several key neurotransmitter receptors. Research using Xenopus oocytes expressing rat brain receptors has shown that isorhynchophylline can reduce current responses mediated by muscarinic and 5-HT2 receptors in a competitive manner. nih.gov In contrast, its interaction with the N-methyl-D-aspartate (NMDA) receptor is non-competitive. nih.govnih.gov Isorhynchophylline, along with its stereoisomer rhynchophylline (B1680612), reversibly reduces NMDA-induced currents in a manner that is concentration-dependent but voltage-independent. nih.gov Specifically, it reduces the maximal current responses evoked by NMDA and its co-agonist glycine (B1666218) without affecting their EC50 values. nih.gov Further studies have identified NMDA and 5-HT2 receptors as potential targets for the compound's activity. frontiersin.org There is also evidence suggesting isorhynchophylline acts as a positive allosteric modulator of the 5-HT1A receptor. researchgate.net This multifaceted receptor interaction profile suggests that isorhynchophylline can simultaneously modulate multiple neurotransmitter systems.

Table 1: Receptor Interactions of Isorhynchophylline

| Receptor Target | Type of Interaction | Experimental Model | Finding | Reference(s) |

|---|---|---|---|---|

| NMDA Receptor | Non-competitive antagonist | Xenopus oocytes | Reduces maximal current response | nih.govnih.gov |

| Muscarinic M1 Receptor | Competitive antagonist | Xenopus oocytes | Reduces current response | nih.gov |

| 5-HT2 Receptor | Competitive antagonist | Xenopus oocytes | Reduces current response | nih.gov |

Enzyme Inhibition and Activation Kinetics and Mechanisms

Isorhynchophylline has been shown to modulate the activity of key enzymes involved in neurotransmitter metabolism. Studies have indicated that it can exert an inhibitory effect on monoamine oxidase (MAO), particularly monoamine oxidase A (MAO-A). researchgate.netmedchemexpress.com This inhibition contributes to an increase in the levels of monoamine neurotransmitters in the central nervous system. researchgate.net In spontaneously hypertensive rats, treatment with isorhynchophylline led to a decrease in the levels of several key metabolic enzymes in the hippocampus, including Dopa decarboxylase (DDC), monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), tyrosine hydroxylase (TH), and dopamine (B1211576) β-hydroxylase (DβH). nih.gov This suggests a regulatory role for isorhynchophylline in the metabolic pathways of catecholamines and other neurotransmitters. nih.gov

Table 2: Enzyme Modulation by Isorhynchophylline

| Enzyme | Effect | Biological Pathway | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Inhibition | Neurotransmitter degradation | researchgate.netmedchemexpress.com |

| Dopa decarboxylase (DDC) | Decreased levels | Neurotransmitter synthesis | nih.gov |

| Catechol-O-methyltransferase (COMT) | Decreased levels | Neurotransmitter degradation | nih.gov |

| Tyrosine hydroxylase (TH) | Decreased levels | Catecholamine synthesis | nih.gov |

Modulation of Intracellular Signal Transduction Pathways

A significant aspect of isorhynchophylline's pharmacology is its ability to modulate a diverse range of intracellular signaling cascades. In human hepatocellular carcinoma cells, it has been found to suppress the phosphorylation of multiple kinases, including p38, ERK, JNK, and Akt, as well as transcription factors such as CREB, c-Jun, and STAT3. mdpi.comsciencepubco.com Concurrently, it enhances the phosphorylation of the tumor suppressor protein p53. mdpi.com The compound's effects are frequently linked to the PI3K/Akt signaling pathway. medchemexpress.com For instance, it protects PC12 cells from beta-amyloid-induced apoptosis via this pathway and alleviates cartilage degeneration in osteoarthritis by regulating the PI3K/Akt/mTOR pathway. medchemexpress.comnih.gov Other pathways implicated in its actions include the FOXC1/β-catenin axis in synovial fibroblasts and the NF-κB signaling pathway in brain tissue. medchemexpress.com

Table 3: Key Signal Transduction Pathways Modulated by Isorhynchophylline

| Pathway/Molecule | Effect of Isorhynchophylline | Cell/Tissue Model | Associated Outcome | Reference(s) |

|---|---|---|---|---|

| p38 MAPK | Abrogation of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.com |

| ERK/JNK | Abrogation of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.com |

| PI3K/Akt/mTOR | Inhibition of phosphorylation | Chondrocytes, PC12 cells | Autophagy activation, neuroprotection | medchemexpress.comnih.gov |

| STAT3 | Suppression of phosphorylation | Hepatocellular carcinoma cells | Anticancer effects | mdpi.comsciencepubco.com |

| NF-κB | Inhibition | Brain tissue | Anti-inflammatory effects | medchemexpress.com |

Ion Channel Regulation and Electrophysiological Effects

Isorhynchophylline exhibits significant effects on ion channels, which underlies some of its cardiovascular and neuronal activities. In isolated guinea pig and rat cardiomyocytes, isorhynchophylline has been shown to inhibit calcium currents and significantly decrease the action potential duration in a dose-dependent manner. nih.gov This modulation of calcium ion channels is a recurring theme in its mechanism of action. nih.gov While many studies focus on its isomer, rhynchophylline, the findings are often considered relevant to isorhynchophylline due to their structural similarity. These studies suggest a broader activity profile that includes the blockade of voltage-dependent calcium and sodium channels, as well as the opening of potassium channels. amegroups.cnnih.gov At the tissue level, isorhynchophylline attenuates ischemia-induced deterioration of population spike amplitudes in the CA1 region of rat hippocampal slices. nih.govcaymanchem.com It has also been shown to improve corticosterone-induced impairment of in vivo long-term potentiation (LTP), a key process in synaptic plasticity. frontiersin.orgnih.gov

Neurotransmitter System Interactions and Neurochemical Modulation in Cellular Models

Isorhynchophylline interacts extensively with multiple neurotransmitter systems. Its antagonist activity at NMDA, muscarinic M1, and 5-HT2 receptors, and modulatory activity at 5-HT1A receptors, points to a broad influence on glutamatergic, cholinergic, and serotonergic systems. nih.govresearchgate.net Beyond direct receptor interaction, it also regulates neurotransmitter metabolism. In spontaneously hypertensive rats, isorhynchophylline was found to modulate tyrosine and glutamate (B1630785) metabolism in the hippocampus, thereby affecting the levels of neurotransmitters such as the excitatory glutamate and the inhibitory γ-aminobutyric acid (GABA). nih.gov It also restores levels of glutamate and the NMDA receptor co-agonist D-serine in animal models of chronic stress. frontiersin.org Furthermore, studies have shown it can increase the levels of spinal monoamines, particularly serotonin (B10506) (5-HT), by inhibiting monoamine oxidase activity. researchgate.net

Induction of Apoptosis and Programmed Cell Death Pathways

Isorhynchophylline has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly in human hepatocellular carcinoma (HepG2) cells. mdpi.comcaymanchem.comnih.gov The mechanism involves the activation of both the extrinsic and intrinsic apoptotic pathways. This is characterized by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of poly-ADP ribose polymerase (PARP). mdpi.comnih.govnih.gov The induction of apoptosis is correlated with the downregulation of anti-apoptotic proteins (such as Bcl-2 and Bcl-xL) and the upregulation of pro-apoptotic proteins like Bax. mdpi.comsciencepubco.comnih.gov In neuronal cells, isorhynchophylline can have a protective role, attenuating apoptosis induced by toxins like 1-methyl-4-phenylpyridinium (MPP+). nih.gov It achieves this by reducing endoplasmic reticulum stress responses, including the phosphorylation of inositol-requiring enzyme 1 (IRE1) and the activation of caspase-12, and by inhibiting the ASK1/JNK-mediated mitochondria-dependent apoptosis pathway. nih.gov

Table 4: Pro-Apoptotic and Anti-Apoptotic Effects of Isorhynchophylline in Cellular Models

| Effect | Pathway/Molecule | Cellular Context | Reference(s) |

|---|---|---|---|

| Induction of Apoptosis | Activation of Caspase-8, -9, -3 | Hepatocellular carcinoma cells | mdpi.comnih.gov |

| Cleavage of PARP | Hepatocellular carcinoma cells | mdpi.comsciencepubco.com | |

| Downregulation of Bcl-2, Bcl-xL | Oral squamous cell carcinoma cells | sciencepubco.com | |

| Inhibition of Apoptosis | Reduction of IRE1 phosphorylation | PC12 cells (MPP+ model) | nih.gov |

| Inhibition of Caspase-12 activation | PC12 cells (MPP+ model) | nih.gov |

Regulation of Autophagy and Cellular Degradation Mechanisms

Isorhynchophylline is recognized as a potent inducer of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govselleckchem.com In various neuronal cell lines (N2a, SH-SY5Y, PC12) and primary cortical neurons, isorhynchophylline induces autophagy, promoting the clearance of protein aggregates such as α-synuclein, which is implicated in Parkinson's disease. nih.govhkbu.edu.hk This autophagic induction facilitates the degradation of wild-type and mutant α-synuclein monomers, oligomers, and aggresomes through the autophagy-lysosome pathway. nih.gov Notably, this induction of autophagy in neuronal cells is independent of the mTOR signaling pathway but is dependent on the function of Beclin 1. nih.govhkbu.edu.hk In contrast, in chondrocytes, isorhynchophylline alleviates cartilage degeneration by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. medchemexpress.comnih.gov This suggests that isorhynchophylline can modulate autophagy through different mechanisms depending on the cellular context.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (+/-)-Isorhynchophylline |

| 1-methyl-4-phenylpyridinium (MPP+) |

| 5-HT |

| α-synuclein |

| Akt |

| ASK1 |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Beclin 1 |

| c-Jun |

| Catechol-O-methyltransferase (COMT) |

| CREB |

| D-serine |

| Dopamine β-hydroxylase (DβH) |

| Dopa decarboxylase (DDC) |

| ERK |

| FOXC1 |

| Glutamate |

| Glycine |

| Inositol-requiring enzyme 1 (IRE1) |

| JNK |

| Monoamine oxidase (MAO) |

| Monoamine oxidase A (MAO-A) |

| mTOR |

| N-methyl-D-aspartate (NMDA) |

| NF-κB |

| p38 |

| p53 |

| PARP |

| PI3K |

| Rhynchophylline |

| Serotonin |

| STAT3 |

| Tyrosine hydroxylase (TH) |

| γ-aminobutyric acid (GABA) |

Interference with Cell Cycle Progression and Mitotic Spindle Dynamics

Preclinical research indicates that this compound can interfere with the cell cycle, primarily by inducing cell cycle arrest, which contributes to its anti-proliferative effects. In human hepatocellular carcinoma (HepG2) cells, treatment with isorhynchophylline led to an accumulation of cells in the sub-G1 phase of the cell cycle, an event often indicative of apoptosis. nih.gov This effect was associated with the downregulation of cyclin D1, a key protein that promotes progression through the G1 phase, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov The p21 protein acts as a negative modulator of cell cycle progression by inhibiting the activity of cyclin D/CDK4 complexes. nih.gov

Further studies have shown that isorhynchophylline can inhibit the proliferation of angiotensin II-induced vascular smooth muscle cells, an effect attributed in part to its regulation of the cell cycle. While the precise phase of arrest was not specified in this context, the findings support a broader role for the compound in controlling cell proliferation through cell cycle modulation.

Currently, there is a lack of direct preclinical evidence detailing the effects of this compound on mitotic spindle dynamics, tubulin polymerization, or its interaction with microtubule-associated proteins. This area remains a significant gap in the understanding of its complete mechanism of anti-proliferative action and warrants further investigation.

Table 1: Effects of Isorhynchophylline on Cell Cycle Progression Markers

| Cell Line | Key Findings | Associated Molecular Changes |

|---|

Epigenetic Modulation and Gene Expression Regulation

This compound has been shown to regulate the expression of a multitude of genes involved in critical cellular processes such as proliferation, apoptosis, metastasis, and inflammation. In preclinical cancer models, isorhynchophylline substantially downregulates the expression of various gene products that suppress apoptosis and mediate proliferation, invasion, and angiogenesis. nih.gov For instance, in HepG2 cells, it has been observed to decrease the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and the C-X-C chemokine receptor type 4 (CXCR4), all of which are crucial for tumor cell invasion and metastasis. nih.gov

The compound's regulatory effects extend to key transcription factors and signaling pathways. Phospho-kinase array analysis has revealed that isorhynchophylline can suppress the phosphorylation of several critical signaling proteins, including p38, ERK, JNK, Akt, and the transcription factors CREB (cAMP response element-binding protein) and STAT3 (signal transducer and activator of transcription 3). nih.gov Concurrently, it was found to enhance the phosphorylation of the tumor suppressor protein p53. nih.gov In the context of neuroinflammation, isorhynchophylline has been shown to inhibit the degradation of IκB-α, thereby preventing the activation of the NF-κB p65 subunit, a central regulator of inflammatory gene expression. frontiersin.org

While the modulation of gene expression through signaling pathways is well-documented, direct preclinical evidence of this compound's role in epigenetic modulation—such as its effects on DNA methylation or histone modifications—is not yet available in the current scientific literature. Research on the related compound, rhynchophylline, has shown that it can alter miRNA expression profiles in the hippocampus of rats, suggesting that alkaloids of this class may have the potential to influence epigenetic mechanisms. nih.gov However, specific studies on isorhynchophylline's impact on these processes are needed.

Table 2: Gene and Protein Expression Modulated by Isorhynchophylline

| Target Gene/Protein | Cellular Context | Effect of Isorhynchophylline |

|---|---|---|

| Cyclin D1 | Hepatocellular Carcinoma (HepG2) | Downregulation nih.gov |

| p21 | Hepatocellular Carcinoma (HepG2) | Upregulation nih.gov |

| MMP-2, MMP-9, CXCR4 | Hepatocellular Carcinoma (HepG2) | Downregulation nih.gov |

| p-CREB, p-STAT3 | Hepatocellular Carcinoma (HepG2) | Suppression of Phosphorylation nih.gov |

| p-p53 | Hepatocellular Carcinoma (HepG2) | Enhancement of Phosphorylation nih.gov |

| NF-κB p65 | Ischemia/Reperfusion Injury Model | Inhibition of Activation frontiersin.org |

Mitochondrial Function Modulation and Bioenergetic Effects

Preclinical studies have identified mitochondria as a key site of action for the cellular effects of this compound, particularly in the context of neuroprotection. In cultured rat pheochromocytoma (PC12) cells subjected to neurotoxicity induced by β-amyloid peptide, pretreatment with isorhynchophylline was found to stabilize the mitochondrial membrane potential. nih.govnih.gov A decrease in mitochondrial membrane potential is a critical event in the apoptotic cascade, and the ability of isorhynchophylline to counteract this change suggests it plays a role in preserving mitochondrial integrity under cellular stress. nih.gov

The stabilizing effect on mitochondrial function is linked to a reduction in oxidative stress. The same studies demonstrated that isorhynchophylline decreased the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the level of the endogenous antioxidant glutathione (B108866) in β-amyloid-treated PC12 cells. nih.govnih.gov By mitigating oxidative damage and preserving mitochondrial membrane potential, isorhynchophylline helps to suppress the mitochondrial pathway of apoptosis. nih.gov This is further supported by findings that the related alkaloid, rhynchophylline, also modulates mitochondrial membrane potential in cardiomyocytes during ischemia-reperfusion injury. mdpi.com

While the effects on mitochondrial membrane potential and oxidative stress are established, detailed preclinical investigations into the broader bioenergetic effects of isorhynchophylline, such as its impact on oxidative phosphorylation, cellular respiration rates, and ATP synthesis, have not been extensively reported. This represents an area for future research to fully elucidate the compound's influence on cellular energy metabolism.

Table 3: Effects of Isorhynchophylline on Mitochondrial Parameters

| Cell Line/Model | Condition | Key Findings |

|---|---|---|

| Rat Pheochromocytoma (PC12) Cells | β-amyloid-induced neurotoxicity | Stabilization of mitochondrial membrane potential. nih.govnih.gov |

| Rat Pheochromocytoma (PC12) Cells | β-amyloid-induced neurotoxicity | Decreased intracellular reactive oxygen species (ROS). nih.gov |

Structure Activity Relationship Sar Studies of Isorhynchophylline and Its Analogs

Identification of Pharmacophoric Elements and Active Motifs

The foundational structure of isorhynchophylline (B1663542), a pentacyclic spirooxindole alkaloid, presents several key features that are integral to its biological activity. A pharmacophore model for isorhynchophylline and related compounds has been proposed, highlighting the essential structural components for interaction with biological targets. This model generally includes a hydrogen bond acceptor, a hydrophobic group, and two aromatic rings. researchgate.net

The core pharmacophoric elements are believed to be:

The Oxindole (B195798) Moiety: The spiro-fused oxindole ring system is a critical component. The lactam function within this ring system can participate in hydrogen bonding interactions with target proteins.

The Indole (B1671886) Nitrogen: The nitrogen atom within the indole portion of the molecule is another potential site for hydrogen bonding.

The Methoxyacrylate Side Chain: This extended side chain at C16, with its ester and methoxy (B1213986) groups, offers multiple points for potential interactions with target receptors, including hydrogen bonding and hydrophobic interactions.

Stereochemistry: The specific three-dimensional arrangement of the molecule, particularly at the C7 chiral center, is a crucial determinant of its biological activity, distinguishing it from its epimer, rhynchophylline (B1680612).

Metabolism studies have also shed light on essential structural features. The neuroprotective effects of isorhynchophylline are significantly diminished or abolished in its metabolites, such as 5-oxoisorhynchophyllic acid and 17-O-demethyl-16,17-dihydro isorhynchophylline. nih.gov This suggests that the integrity of the oxindole ring and the methoxyacrylate side chain are vital for its neuroprotective activity.

Correlation of Structural Modifications with Molecular Target Affinity and Selectivity

The differential effects of isorhynchophylline and its C7 epimer, rhynchophylline, provide the most direct evidence of the impact of structural modification on molecular target affinity. While both compounds exhibit activity at various targets, their potencies can differ significantly, highlighting the importance of the stereochemistry at this position for selective interactions.

One of the key targets for isorhynchophylline is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a noncompetitive antagonist. Both isorhynchophylline and rhynchophylline reduce NMDA-induced currents in a concentration-dependent manner, with IC50 values of 48.3 µM and 43.2 µM, respectively. nih.gov This indicates that the stereochemistry at C7 has a relatively minor impact on their affinity for the NMDA receptor.

In contrast, the stereochemistry at C7 appears to play a more significant role in the interaction with calcium channels. Both isomers act as calcium channel blockers, but their effects on different types of calcium channels and calcium release mechanisms can vary. amegroups.cn For instance, both rhynchophylline and isorhynchophylline inhibit contractions induced by 60 mM KCl with similar potencies (IC50 of 20-30 µM), suggesting comparable activity at L-type calcium channels. However, rhynchophylline is more potent than isorhynchophylline at higher concentrations in inhibiting caffeine-induced contractions, indicating a differential effect on Ca2+-induced Ca2+ release. benthamscience.com

The following table summarizes the reported activities of isorhynchophylline and its stereoisomer, rhynchophylline, at different molecular targets:

| Compound | Molecular Target | Activity | IC50/EC50 | Reference(s) |

| Isorhynchophylline | NMDA Receptor | Noncompetitive antagonist | 48.3 µM | nih.gov |

| Rhynchophylline | NMDA Receptor | Noncompetitive antagonist | 43.2 µM | nih.gov |

| Isorhynchophylline | L-type Ca2+ channels (KCl-induced contraction) | Inhibition | ~20-30 µM | benthamscience.com |

| Rhynchophylline | L-type Ca2+ channels (KCl-induced contraction) | Inhibition | ~20-30 µM | benthamscience.com |

| Isorhynchophylline | Ca2+-induced Ca2+ release (caffeine-induced contraction) | Inhibition | Less potent than Rhynchophylline at >100 µM | benthamscience.com |

| Rhynchophylline | Ca2+-induced Ca2+ release (caffeine-induced contraction) | Inhibition | More potent than Isorhynchophylline at >100 µM | benthamscience.com |

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are valuable tools for understanding the SAR of isorhynchophylline and for guiding the design of new analogs.

Molecular docking studies have been employed to predict the binding modes of isorhynchophylline and its congeners with various protein targets. For example, docking studies with the NMDA receptor could help to elucidate the noncompetitive antagonism by identifying a binding site distinct from the agonist binding site. phcogres.comresearchgate.net Similarly, docking isorhynchophylline into the binding pocket of the EphA4 receptor, a potential target in Alzheimer's disease, could reveal key interactions and guide the design of more selective inhibitors. nih.govnih.govresearchgate.net These computational models can help to rationalize the observed SAR and predict the activity of novel, untested compounds.

Conformational Analysis and Stereochemical Impact on Biological Activity

The stereochemistry of isorhynchophylline is a critical determinant of its biological activity. The molecule possesses several chiral centers, leading to the possibility of multiple stereoisomers. The most studied comparison is between isorhynchophylline (a 7S configuration) and its C7 epimer, rhynchophylline (a 7R configuration).

The different spatial arrangement of the substituent at C7 in these two isomers leads to distinct three-dimensional conformations. This, in turn, affects how the molecules fit into the binding pockets of their biological targets. The differential activity of these two isomers at various receptors, as discussed in section 6.2, underscores the importance of this specific stereocenter. nih.govresearchgate.net

Rational Design Principles for Enhanced Potency or Specificity

The knowledge gained from SAR studies provides a foundation for the rational design of new isorhynchophylline analogs with improved therapeutic properties. The goal is to enhance potency against a specific target while minimizing off-target effects, thereby increasing efficacy and reducing potential side effects.

Based on the current understanding of isorhynchophylline's SAR, several rational design strategies can be proposed:

Modification of the Methoxyacrylate Side Chain: This region offers opportunities for modification to enhance binding affinity and selectivity. Altering the ester or methoxy groups, or replacing the entire side chain with other functional groups, could lead to improved interactions with the target.

Substitution on the Aromatic Rings: The aromatic rings of the oxindole and indole moieties can be substituted with various groups (e.g., halogens, hydroxyl groups, alkyl groups) to modulate the electronic and steric properties of the molecule. This can influence binding affinity and pharmacokinetic properties.

Stereoselective Synthesis: Given the profound impact of stereochemistry on biological activity, the development of stereoselective synthetic methods is crucial. This would allow for the synthesis of pure enantiomers and diastereomers, enabling a more precise evaluation of their individual pharmacological profiles and the identification of the most active and selective isomer.

Target-Specific Design: For specific diseases, such as Alzheimer's, rational design can focus on enhancing affinity for key targets like the NMDA receptor or the EphA4 receptor. nih.govnih.govresearchgate.net For example, by understanding the binding site of EphA4, modifications to the isorhynchophylline scaffold can be designed to increase specific interactions and improve inhibitory potency. nih.govresearchgate.net

Computational-Guided Design: Utilizing computational tools like QSAR and molecular docking can accelerate the design process. Virtual screening of libraries of designed analogs can help to prioritize compounds for synthesis and biological testing.

Preclinical Biological Activities and Mechanistic Elucidation in Vitro and Non Human in Vivo Models

Molecular Mechanisms of Anticancer Activity in Cell Lines and Animal Xenograft Models

(+/-)-Isorhynchophylline, an active alkaloid isolated from plants of the Uncaria genus, has demonstrated notable anticancer properties in preclinical studies. mdpi.comnih.govuni.lunih.govmedchemexpress.com Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth and spread, modulation of the tumor's blood supply and surrounding environment, and potentially overcoming drug resistance.

Inhibition of Cellular Proliferation and Metastasis

In vitro studies have shown that isorhynchophylline (B1663542) exhibits cytotoxic effects against a range of human carcinoma cell lines, with a particularly significant impact observed on human hepatocellular carcinoma HepG2 cells. mdpi.comnih.govuni.lunih.gov The compound effectively induces apoptosis, or programmed cell death, in these cancer cells. mdpi.comnih.govuni.lunih.gov This is characterized by the accumulation of cells in the sub-G1 phase of the cell cycle, positive Annexin V binding, and the activation of key apoptotic proteins. nih.govuni.lu

The apoptotic process initiated by isorhynchophylline involves both the intrinsic and extrinsic pathways, as evidenced by the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of PARP (poly-ADP ribose polymerase). mdpi.comnih.govnih.gov Furthermore, isorhynchophylline has been found to down-regulate the expression of various proteins that promote cell proliferation and survival. nih.gov An important aspect of cancer progression is metastasis, the spread of cancer cells to other parts of the body. Isorhynchophylline has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells. mdpi.comnih.gov This anti-metastatic effect is associated with the reduced expression of C-X-C chemokine receptor type 4 (CXCR4), matrix metallopeptidase-9 (MMP-9), and MMP-2, all of which play crucial roles in cancer cell motility and invasion. mdpi.comnih.govnih.gov

| Cell Line | Effect | Key Molecular Targets | Reference |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | Activation of Caspase-8, -9, -3; PARP cleavage | mdpi.comnih.govnih.gov |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of migration and invasion | Downregulation of CXCR4, MMP-9, MMP-2 | mdpi.comnih.govnih.gov |

| Various Human Carcinoma Cell Lines (lung, pancreas, prostate, etc.) | Cytotoxic effects | Not specified in detail | nih.govuni.lu |

Modulation of Angiogenesis and Tumor Microenvironment

The growth and spread of tumors are highly dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to the tumor. nih.govnih.gov The tumor microenvironment, which consists of various cells, signaling molecules, and the extracellular matrix, plays a critical role in regulating tumor angiogenesis. nih.govnih.gov Isorhynchophylline has been found to down-regulate the expression of various proteins that mediate angiogenesis, suggesting its potential to disrupt the tumor's blood supply. nih.gov By interfering with the signaling cascades that promote the formation of new blood vessels, isorhynchophylline can help to create an environment that is less conducive to tumor growth and survival.

Effects on Drug Resistance Pathways

A significant challenge in cancer therapy is the development of drug resistance. One of the mechanisms by which cancer cells can become resistant to chemotherapeutic drugs is through the overexpression of anti-apoptotic proteins like Bcl-2. mdpi.com Elevated levels of Bcl-2 can prevent cancer cells from undergoing apoptosis in response to treatment. mdpi.com Research has indicated that isorhynchophylline's pro-apoptotic effects are correlated with the down-regulation of proteins that suppress apoptosis. mdpi.comnih.gov This suggests that isorhynchophylline may have the potential to overcome certain forms of drug resistance by promoting the apoptotic response in cancer cells.

Cellular and Molecular Basis of Anti-inflammatory Responses

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activities. medchemexpress.comnih.gov Chronic inflammation is a key factor in the development and progression of many diseases, and the ability of isorhynchophylline to modulate inflammatory responses is a crucial aspect of its therapeutic potential.

Modulation of Pro-inflammatory Cytokine Production

Isorhynchophylline has been shown to effectively attenuate the production of several key pro-inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated murine alveolar macrophages and microglial cells, pretreatment with isorhynchophylline led to a significant inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) production. nih.govnih.gov These cytokines are central mediators of the inflammatory response, and their overproduction can contribute to tissue damage and disease progression. The inhibitory effect of isorhynchophylline on these cytokines highlights its potential to control inflammatory conditions. nih.gov

| Cell Line/Model | Stimulant | Inhibited Cytokines | Reference |

|---|---|---|---|

| Mouse N9 microglial cells | LPS | TNF-α, IL-1β | nih.gov |

| Murine alveolar macrophage cell lines (MH-S and NR8383) | LPS | TNF-α, IL-1β, IL-6 | nih.gov |

| Human OA chondrocytes | IL-1β | TNF-α, IL-6 | nih.gov |

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of isorhynchophylline are mediated through its interaction with key intracellular signaling pathways that regulate inflammation. nih.govnih.gov Two of the most important of these are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

In various cell models, isorhynchophylline has been shown to suppress the activation of the NF-κB pathway. nih.govnih.gov This is achieved by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. nih.gov By blocking IκBα degradation, isorhynchophylline inhibits the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of numerous pro-inflammatory genes. nih.govnih.gov

Similarly, isorhynchophylline has been found to inhibit the phosphorylation of key components of the MAPK pathway, including ERK and p38. nih.gov The MAPK signaling cascade plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. mdpi.com By inhibiting both the NF-κB and MAPK pathways, isorhynchophylline can effectively dampen the inflammatory response at a molecular level. mdpi.comnih.govnih.gov In studies on LPS-stimulated murine alveolar macrophages, the anti-inflammatory and anti-oxidant effects of isorhynchophylline were linked to the inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway. nih.gov

Neuroprotective Mechanisms in Ischemic or Degenerative Models

Isorhynchophylline has demonstrated significant neuroprotective properties in various preclinical models of neuronal damage, particularly those related to ischemia and neurodegeneration. caymanchem.commdpi.com Its mechanisms are multifaceted, involving the mitigation of oxidative stress, excitotoxicity, and neuroinflammation. mdpi.commedcraveonline.com

Antioxidant and Free Radical Scavenging Properties

A key mechanism underlying the neuroprotective effects of isorhynchophylline is its ability to counteract oxidative stress. mdpi.com In vitro studies using PC12 cells exposed to β-amyloid (Aβ) peptide, a model for Alzheimer's disease-related neurotoxicity, have shown that pretreatment with isorhynchophylline significantly reduces the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.commdpi.com Concurrently, it boosts the levels of endogenous antioxidants like glutathione (B108866) (GSH). mdpi.com Further research in lipopolysaccharide (LPS)-stimulated murine alveolar macrophages has corroborated these antioxidant activities, demonstrating that isorhynchophylline can enhance the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). ijcmas.com

Table 1: Antioxidant and Free Radical Scavenging Effects of this compound

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| β-amyloid-treated PC12 cells | Decreased intracellular ROS and MDA levels. caymanchem.commdpi.com | Free radical scavenging. mdpi.com |

| β-amyloid-treated PC12 cells | Increased glutathione (GSH) levels. mdpi.com | Enhancement of endogenous antioxidant defenses. mdpi.com |

| LPS-stimulated murine alveolar macrophages | Decreased MDA levels. ijcmas.com | Inhibition of lipid peroxidation. ijcmas.com |

| LPS-stimulated murine alveolar macrophages | Increased activity of SOD, GSH-Px, and CAT. ijcmas.com | Upregulation of antioxidant enzyme activity. ijcmas.com |

Attenuation of Excitotoxicity and Neuroinflammation

Neuroinflammation, often mediated by activated microglial cells, is a critical factor in the progression of ischemic and neurodegenerative diseases. Isorhynchophylline has been shown to effectively suppress these inflammatory processes. In a rat model of middle cerebral artery occlusion (MCAO), representing cerebral ischemia/reperfusion injury, isorhynchophylline treatment attenuated infarct volume, reduced neuronal death, and improved neurological function. medcraveonline.comfrontiersin.orgnih.gov This was associated with the inhibition of microglial activation and the subsequent inflammatory response. medcraveonline.comfrontiersin.org

Mechanistically, isorhynchophylline inhibits the degradation of IκB-α, which in turn prevents the activation of the transcription factor NF-κB p65. medcraveonline.comfrontiersin.org The NF-κB pathway is central to the expression of many pro-inflammatory genes. newswise.com Consequently, isorhynchophylline attenuates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as nitric oxide (NO) in activated microglial cells. researchgate.net The compound's potential to modulate N-methyl-D-aspartic acid (NMDA) receptors may also contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. newswise.com

Table 2: Anti-Neuroinflammatory and Anti-Excitotoxic Effects of this compound

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| Rat model of cerebral ischemia/reperfusion | Reduced infarct volume and neuronal death. frontiersin.orgnih.gov | Inhibition of microglial activation and neuroinflammation. medcraveonline.comfrontiersin.org |

| Rat model of cerebral ischemia/reperfusion | Inhibited IκB-α degradation and NF-κB p65 activation. medcraveonline.comfrontiersin.org | Suppression of the NF-κB signaling pathway. medcraveonline.com |

| LPS-activated mouse N9 microglial cells | Attenuated production of TNF-α, IL-1β, and NO. researchgate.net | Downregulation of pro-inflammatory mediators. researchgate.net |

| In vitro neuronal models | Implicated modulation of NMDA receptors. newswise.com | Potential attenuation of glutamate (B1630785) excitotoxicity. newswise.com |

Cardiovascular System Modulatory Mechanisms

Isorhynchophylline exhibits significant modulatory effects on the cardiovascular system, including anti-arrhythmic and antihypertensive actions. mdpi.commedchemexpress.com These effects are primarily linked to its ability to influence ion channel function and regulate key signaling pathways in cardiovascular cells. medchemexpress.com

In vivo studies on guinea pigs and rats have demonstrated that isorhynchophylline provides remarkable protection against cardiac arrhythmias induced by agents like ouabain (B1677812) and calcium chloride. caymanchem.com The primary mechanism identified is the inhibition of calcium currents in cardiomyocytes. caymanchem.com This action leads to a significant decrease in the action potential duration, thereby preventing the electrical instability that causes arrhythmias. caymanchem.com The compound's effects on the cardiovascular system are also related to the blocking of calcium channels, which contributes to its antihypertensive and bradycardic (heart rate-lowering) properties. Furthermore, in spontaneously hypertensive rats, isorhynchophylline has been shown to exert its antihypertensive effect by regulating neurotransmitter metabolism, specifically tyrosine and glutamate pathways, in the hippocampus. newswise.com

Table 3: Cardiovascular Modulatory Mechanisms of this compound

| Activity | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Anti-arrhythmic | Ouabain-induced arrhythmia in guinea pigs | Increased the dose of ouabain required to induce arrhythmia. caymanchem.com | Inhibition of calcium currents in cardiomyocytes. caymanchem.com |

| Anti-arrhythmic | Calcium chloride-induced arrhythmia in rats | Prolonged the onset time and shortened the duration of arrhythmias. caymanchem.com | Decrease in action potential duration. caymanchem.com |

| Antihypertensive | Spontaneously hypertensive rats (SHRs) | Reduced blood pressure. newswise.com | Regulation of tyrosine and glutamate metabolism in the hippocampus. newswise.com |

| General Cardiovascular | Isolated heart/vessel preparations | Hypotension, bradycardia. | Modulation and blocking of calcium channels. medchemexpress.com |

Immunomodulatory Effects on Lymphocyte Activation and Cytokine Profiles

Isorhynchophylline demonstrates notable immunomodulatory activities, particularly through its influence on the production of inflammatory cytokines by innate immune cells. While specific data on lymphocyte activation is limited, its effects on macrophages and microglial cells are well-documented.

In studies using LPS-stimulated murine alveolar macrophage cell lines (MH-S and NR8383), isorhynchophylline pretreatment significantly inhibited the production and mRNA expression of key pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). ijcmas.com This anti-inflammatory effect was found to be mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway. ijcmas.com Similarly, in mouse N9 microglial cells, isorhynchophylline concentration-dependently reduced the LPS-induced release of TNF-α and IL-1β. researchgate.net

Table 4: Immunomodulatory Effects of this compound

| Cell Type | Stimulus | Key Findings | Mechanism of Action |

|---|---|---|---|

| Murine alveolar macrophages (MH-S, NR8383) | Lipopolysaccharide (LPS) | Inhibited production of TNF-α, IL-1β, and IL-6. ijcmas.com | Inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway. ijcmas.com |

| Mouse N9 microglial cells | Lipopolysaccharide (LPS) | Attenuated production of TNF-α and IL-1β. researchgate.net | Suppression of microglial activation. researchgate.net |

Antimicrobial and Antiparasitic Mechanisms of Action

Based on the available preclinical data, there is limited direct evidence detailing specific antimicrobial or antiparasitic mechanisms of action for this compound. While alkaloids as a chemical class are known to possess a wide range of biological activities, including antibacterial and antiparasitic effects, dedicated studies to elucidate these properties for isorhynchophylline are not extensively reported in the current scientific literature. newswise.com

Antivirulence Strategies and Biofilm Inhibition

Similarly, research into the antivirulence and biofilm-inhibiting properties of this compound is currently sparse. Antivirulence strategies, which aim to disarm pathogens rather than kill them, and biofilm inhibition are emerging areas of antimicrobial research. Although various natural compounds, including other alkaloids, are being investigated for these properties, specific preclinical studies focusing on this compound's ability to inhibit biofilm formation or interfere with bacterial virulence factors like quorum sensing have not been prominently identified.

Other Investigated Biological Activities and Their Underlying Mechanisms

Beyond its primary characterization, this compound has been the subject of preclinical investigations across a diverse range of biological activities. These studies, conducted in various in vitro and non-human in vivo models, have revealed its potential influence on inflammatory, neurodegenerative, cardiovascular, and cellular proliferative processes. The following sections detail these findings and the molecular mechanisms that are thought to underlie these effects.

Anti-inflammatory and Immunomodulatory Activities

Isorhynchophylline has demonstrated notable anti-inflammatory properties in several preclinical models. Its mechanisms often involve the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and NLRP3 Signaling: In models of atherosclerosis, isorhynchophylline has been shown to reduce inflammatory reactions induced by lipopolysaccharide (LPS). nih.govresearchgate.net The underlying mechanism is believed to be the inhibition of the NF-κB/NLRP3 signaling pathway. nih.govresearchgate.net Similarly, in ameliorating D-galactose-induced learning and memory deficits in mice, isorhynchophylline's effects were partly attributed to enhancing anti-inflammatory responses in brain tissue through the inhibition of NF-κB signaling. medchemexpress.com It also suppressed the protein level of phosphorylated IκBα, an upstream regulator of NF-κB, in the brain. medchemexpress.com In the context of cerebral ischemia/reperfusion injury, isorhynchophylline treatment inhibited IκB-α degradation and NF-κB p65 activation. frontiersin.org

Modulation of Inflammatory Mediators: The compound effectively inhibits the release of nitric oxide (NO) stimulated by LPS in rat cortical microglial cells. medchemexpress.com In mouse models of silicon-dioxide-induced lung injury, isorhynchophylline administration led to reduced inflammatory responses and fibrosis. medchemexpress.com Studies on endotoxin-stimulated mouse alveolar macrophages have also highlighted its anti-inflammatory and antioxidant effects. nih.gov Furthermore, it has been found to suppress the release of proinflammatory cytokines in LPS-induced microglial cells. frontiersin.org

| Model System | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| ApoE−/− mice; HUVECs and RAW264.7 cells | Reduced LPS-induced inflammatory reaction. | Inhibition of the NF-κB/NLRP3 signaling pathway. | nih.govresearchgate.net |

| D-galactose-induced aging model in mice | Ameliorated learning and memory deficits. | Enhanced anti-inflammatory effects in brain tissue via inhibition of NF-κB signaling. | medchemexpress.com |

| Rat model of middle cerebral artery occlusion (MCAO) | Attenuated cerebral ischemia/reperfusion injury. | Inhibited IκB-α degradation, NF-κB p65 activation, and CX3CR1 expression, suppressing microglial activation. | frontiersin.org |

| Rat cortical microglial cells | Inhibited LPS-stimulated nitric oxide (NO) release. | Direct inhibition of inflammatory mediator production. | medchemexpress.com |

| Silicon-dioxide-induced lung injury in mice | Alleviated lung injury. | Reduction of inflammatory responses and fibrosis. | medchemexpress.com |

Neuroprotective Activities

Isorhynchophylline has shown significant neuroprotective potential against a variety of insults in both cell culture and animal models of neurological disease.

Alzheimer's Disease Models: In cultured PC12 cells, a common model for neuronal studies, isorhynchophylline provides protection against β-amyloid (Aβ)-induced neurotoxicity. nih.gov Its protective effects are mediated, at least in part, by inhibiting oxidative stress and suppressing the mitochondrial pathway of apoptosis. nih.gov It was observed to increase cell viability, stabilize mitochondrial membrane potential, decrease intracellular reactive oxygen species, and moderate the Bcl-2/Bax ratio. nih.gov The mechanism is linked to the PI3K/Akt signaling pathway. medchemexpress.com Further studies showed it enhances p-CREB expression via the PI3K/Akt/GSK-3β signaling pathway and suppresses Aβ-induced tau protein hyperphosphorylation. frontiersin.org It also significantly decreased intracellular calcium levels in Aβ-treated PC12 cells. scienceopen.com

Cerebral Ischemia and Neurodegeneration: Isorhynchophylline ameliorates cerebral ischemia/reperfusion injury in rats by inhibiting CX3CR1-mediated microglial activation and subsequent neuroinflammation. frontiersin.org It has been shown to reduce infarct volume, improve neurological function, and decrease neuronal death in the ischemic penumbra. frontiersin.org The compound also protects against glutamate-induced neuronal death in cultured cerebellar granule cells by inhibiting calcium (Ca2+) influx. ncats.io In a model of intracerebral hemorrhage, isorhynchophylline was found to relieve ferroptosis-induced nerve damage in hippocampal HT-22 cells through the miR-122-5p/TP53/SLC7A11 pathway. medchemexpress.com

Antidepressant and Anti-Stress Effects: In mouse models of depression, isorhynchophylline exhibits antidepressant-like effects, which are believed to be mediated, at least in part, by inhibiting monoamine oxidase A (MAO-A). medchemexpress.comnih.gov It significantly reduced immobility time in the forced swimming and tail suspension tests and enhanced the levels of the monoamine neurotransmitters norepinephrine (B1679862) and 5-hydroxytryptamine in the hippocampus and frontal cortex. nih.gov Additionally, it has been shown to ameliorate stress-induced emotional disorders and cognitive impairment by modulating N-methyl-D-aspartic acid (NMDA) receptors. nih.gov

| Model System | Condition/Insult | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| PC12 cells | β-amyloid (Aβ) induced neurotoxicity | Increased cell viability, inhibited oxidative stress and apoptosis. | Activation of PI3K/Akt signaling pathway; suppression of mitochondrial apoptotic pathway. | medchemexpress.comnih.gov |

| Rats | Aβ-induced cognitive deficits | Ameliorated cognitive deficits and neuronal apoptosis. | Suppression of tau hyperphosphorylation via PI3K/Akt/GSK-3β signaling. | frontiersin.org |

| Rat model of MCAO | Cerebral ischemia/reperfusion injury | Attenuated infarct volume, improved neurological function. | Inhibition of CX3CR1-mediated microglial activation and neuroinflammation. | frontiersin.org |

| Cultured cerebellar granule cells | Glutamate-induced neuronal death | Protected against neuronal death. | Inhibition of Ca2+ influx. | ncats.io |

| Mice (forced swimming, tail suspension tests) | Depression-like behavior | Reduced immobility time. | Inhibition of monoamine oxidase; enhancement of norepinephrine and 5-hydroxytryptamine levels. | medchemexpress.comnih.gov |

| Mice (chronic unpredictable mild stress) | Stress-induced emotional and cognitive impairment | Ameliorated anxiety, depression-like behaviors, and memory impairment. | Modulation of NMDA receptors. | nih.gov |

Cardiovascular Activities

The effects of isorhynchophylline on the cardiovascular system, particularly its vasodilatory and antihypertensive properties, have been extensively studied.

Vasodilation and Blood Pressure Regulation: The antihypertensive effect of isorhynchophylline is strongly linked to its ability to inhibit Ca2+ influx. ncats.io In vitro studies on rat arteries have shown that its vasodilatory effects are largely endothelium-independent and are mediated by blocking L-type Ca2+ channels. nih.gov It inhibits contractile responses induced by high K+ and norepinephrine in isolated rat mesenteric and tail arteries. ncats.io In spontaneously hypertensive rats, isorhynchophylline was found to have a significant therapeutic effect on hypertension by regulating metabolic disorders in neurotransmitters, particularly via tyrosine and glutamate metabolism in the hippocampus. nih.gov

Cardioprotective and Anti-proliferative Effects: Isorhynchophylline effectively inhibits angiotensin II-induced proliferation in rat vascular smooth muscle cells. medchemexpress.com This effect is attributed, at least in part, to increased NO production and regulation of the cell cycle, arresting cells in the G0/G1 phase. medchemexpress.com In anesthetized dogs, the compound was shown to reduce the tension-time index, which is an indicator of myocardial oxygen consumption, suggesting a protective effect against ischemia induced by hypertension. ncats.io It also demonstrates protective effects in rat models of pulmonary arterial hypertension, decreasing right ventricular end systolic pressure, hypertrophy, and fibrosis. caymanchem.com

| Model System | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Rat isolated mesenteric and tail arteries | Inhibited pressure increase induced by high K+ and norepinephrine. | Direct inhibition of contractile responses; blockade of L-type Ca2+ channels. | ncats.ionih.gov |